
exo-2-Ethoxy-3-methoxy-N-(8-benzyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
exo-2-Ethoxy-3-methoxy-N-(8-benzyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide hydrochloride: is a complex organic compound that features a benzamide core with various functional groups attached. This compound is notable for its unique structure, which includes an 8-azabicyclo[3.2.1]octane scaffold, a common motif in tropane alkaloids known for their diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of exo-2-Ethoxy-3-methoxy-N-(8-benzyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide hydrochloride typically involves multiple steps. The process begins with the preparation of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through enantioselective construction from acyclic starting materials containing the necessary stereochemical information .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and ensure consistent quality .
化学反応の分析
Types of Reactions: exo-2-Ethoxy-3-methoxy-N-(8-benzyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
科学的研究の応用
Chemistry: In chemistry, exo-2-Ethoxy-3-methoxy-N-(8-benzyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide hydrochloride is used as a building block for the synthesis of more complex molecules, particularly those with biological activity .
Biology and Medicine: This compound is of interest in biological and medical research due to its potential pharmacological properties. It may be studied for its effects on neurotransmitter systems, given the presence of the 8-azabicyclo[3.2.1]octane scaffold, which is known to interact with various receptors in the nervous system .
Industry: In industry, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other valuable chemicals .
作用機序
The mechanism of action of exo-2-Ethoxy-3-methoxy-N-(8-benzyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide hydrochloride likely involves interaction with specific molecular targets in the body, such as neurotransmitter receptors. The 8-azabicyclo[3.2.1]octane scaffold is known to bind to receptors in the central nervous system, potentially modulating their activity and leading to various physiological effects .
類似化合物との比較
Tropane Alkaloids: These compounds share the 8-azabicyclo[3.2.1]octane scaffold and are known for their diverse biological activities.
Benzamide Derivatives: Compounds with a benzamide core often exhibit pharmacological properties and are used in various therapeutic applications.
Uniqueness: What sets exo-2-Ethoxy-3-methoxy-N-(8-benzyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide hydrochloride apart is the combination of the 8-azabicyclo[3.2.1]octane scaffold with the specific functional groups attached to the benzamide core.
特性
CAS番号 |
83130-75-0 |
|---|---|
分子式 |
C24H31ClN2O3 |
分子量 |
431.0 g/mol |
IUPAC名 |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2-ethoxy-3-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C24H30N2O3.ClH/c1-3-29-23-21(10-7-11-22(23)28-2)24(27)25-18-14-19-12-13-20(15-18)26(19)16-17-8-5-4-6-9-17;/h4-11,18-20H,3,12-16H2,1-2H3,(H,25,27);1H |
InChIキー |
APGCHOFPTLATAA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
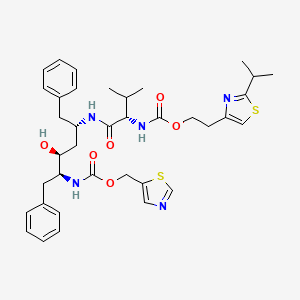
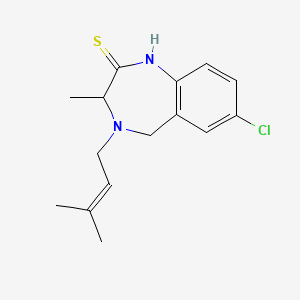
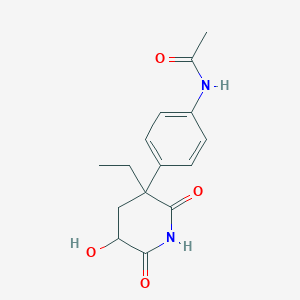
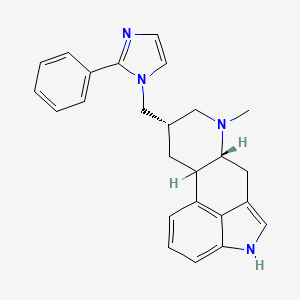
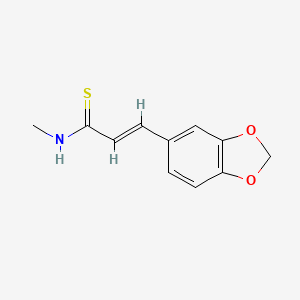
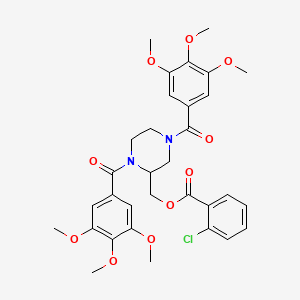

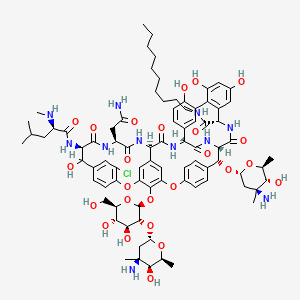
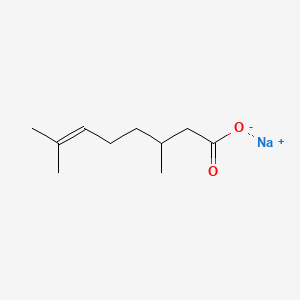
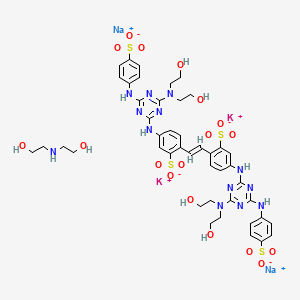

![10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12763521.png)

